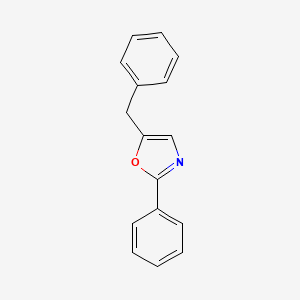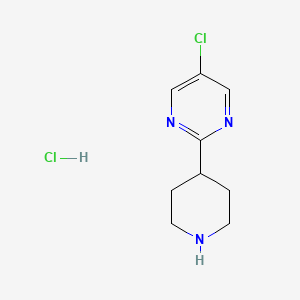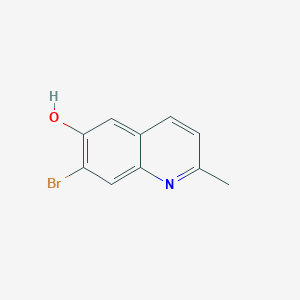
7-Bromo-2-methylquinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-methylquinolin-6-ol is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities. Quinoline derivatives are widely utilized in various fields, including medicine, food, catalysts, dyes, materials, refineries, and electronics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylquinolin-6-ol can be achieved through several methods. One common approach involves the bromination of 2-methylquinolin-6-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The use of strong acids, such as sulfuric acid or hydrochloric acid, as catalysts can further improve the reaction rate and product purity .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-methylquinolin-6-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Quinoline-6,7-dione derivatives.
Reduction: 7-Bromo-2-methylquinolin-6-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-2-methylquinolin-6-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Bromo-2-methylquinolin-6-ol involves its interaction with various molecular targets and pathways. The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
2-Methylquinolin-6-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Chloro-2-methylquinolin-6-ol: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
6-Methylquinolin-2-ol:
Uniqueness: 7-Bromo-2-methylquinolin-6-ol is unique due to the presence of both a bromine atom and a methyl group on the quinoline ring. This combination enhances its reactivity and broadens its range of applications in various fields, including medicinal chemistry and industrial processes .
Properties
IUPAC Name |
7-bromo-2-methylquinolin-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-3-7-4-10(13)8(11)5-9(7)12-6/h2-5,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXVOLHKKKVWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C=C1)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30840794 |
Source


|
| Record name | 7-Bromo-2-methylquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30840794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922150-04-7 |
Source


|
| Record name | 7-Bromo-2-methylquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30840794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

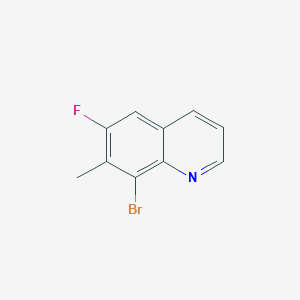
![1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride](/img/structure/B11873263.png)
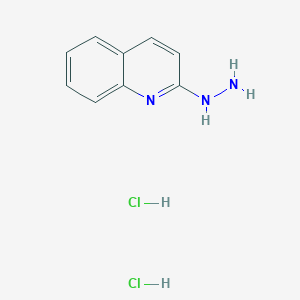
![Isoindolo[2,1-a]quinazolin-11(5H)-one](/img/structure/B11873268.png)

![2-(Azepan-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B11873275.png)
![11-Fluoroindolo[1,2-B]isoquinoline](/img/structure/B11873276.png)

![n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11873285.png)
![4-Chloro-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11873290.png)

